molecular formula C12H10Cl2N2S B14749543 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 5273-47-2

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine

Cat. No.: B14749543
CAS No.: 5273-47-2
M. Wt: 285.2 g/mol
InChI Key: GMIUTTGOBJWZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is an organic compound characterized by the presence of a pyridazine ring substituted with a 2,4-dichlorobenzylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methylpyridazine-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), DMF or DMSO as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

CAS No.

5273-47-2

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine

InChI

InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)6-11(9)14/h2-6H,7H2,1H3

InChI Key

GMIUTTGOBJWZDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.